D-Serine benzyl ester benzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine benzyl ester benzenesulfonate involves the esterification of D-Serine with benzyl alcohol, followed by sulfonation with benzenesulfonyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Serine benzyl ester benzenesulfonate can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-Serine benzyl ester benzenesulfonate is widely used in peptide synthesis due to its ability to form stable peptide bonds .
Biology: In biological research, it is used to study the role of D-Serine in neurotransmission and its effects on the central nervous system .
Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer’s disease .
Industry: In the industrial sector, it is used in the production of various pharmaceuticals and as an intermediate in organic synthesis .
Mechanism of Action
D-Serine benzyl ester benzenesulfonate exerts its effects primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as a co-agonist with glutamate at these receptors, enhancing synaptic plasticity and neurotransmission . The molecular targets include NMDA receptor subunits, and the pathways involved are related to synaptic signaling and plasticity .
Comparison with Similar Compounds
- L-Serine benzyl ester benzenesulfonate
- D-Alanine benzyl ester benzenesulfonate
- Glycine benzyl ester benzenesulfonate
Comparison: D-Serine benzyl ester benzenesulfonate is unique due to its specific interaction with NMDA receptors, which is not observed with L-Serine or other similar compounds. This unique interaction makes it particularly valuable in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526106 | |
Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-77-7 | |
Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine benzyl ester benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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